molecular formula C10H8ClNO6 B8282814 2-Chloro-3-formyl-6-methoxy-5-nitrophenyl acetate

2-Chloro-3-formyl-6-methoxy-5-nitrophenyl acetate

Cat. No. B8282814
M. Wt: 273.62 g/mol
InChI Key: AYJHPRPTJFVQSF-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

38 g of 2-chloro-3-formyl-6-methoxyphenyl acetate are introduced portionwise at -5° to -10° within 15 minutes into 150 ml of 98 percent nitric acid. After stirring at -5° for 30 minutes the reaction mixture is poured into 1.5 1 of ice-water and extracted three times with 500 ml of methylene chloride. The combined organic phases are washed with ice-water, dried over sodium sulfate and evaporated. The residue is crystallized from ether. There is obtained 2-chloro-3-formyl-6-methoxy-5-nitrophenyl acetate of m.p. 84°-85°.
Name
2-chloro-3-formyl-6-methoxyphenyl acetate
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[C:7]([CH:13]=[O:14])[C:6]=1[Cl:15])(=[O:3])[CH3:2].[N+:16]([O-])([OH:18])=[O:17]>>[C:1]([O:4][C:5]1[C:10]([O:11][CH3:12])=[C:9]([N+:16]([O-:18])=[O:17])[CH:8]=[C:7]([CH:13]=[O:14])[C:6]=1[Cl:15])(=[O:3])[CH3:2]

Inputs

Step One
Name
2-chloro-3-formyl-6-methoxyphenyl acetate
Quantity
38 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C(=CC=C1OC)C=O)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring at -5° for 30 minutes the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with 500 ml of methylene chloride
WASH
Type
WASH
Details
The combined organic phases are washed with ice-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1=C(C(=CC(=C1OC)[N+](=O)[O-])C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.